Rimonabant-d10 is a deuterated analog of Rimonabant, a selective inverse agonist of the cannabinoid receptor type 1 (CB₁). This compound is notable for its role in regulating appetite and has been investigated for various therapeutic applications, particularly in obesity management and metabolic disorders. The introduction of deuterium atoms in Rimonabant-d10 alters its pharmacokinetic properties, potentially enhancing its efficacy and safety profile compared to the non-deuterated form.
Rimonabant-d10 is classified under the category of cannabinoids, specifically as a synthetic cannabinoid receptor antagonist. It is derived from Rimonabant, which was initially developed for the treatment of obesity but was withdrawn from the market due to adverse psychiatric effects. The deuterated variant aims to improve the pharmacological profile while maintaining the core activity against CB₁ receptors.
The synthesis of Rimonabant-d10 involves several key steps that utilize deuterated reagents to incorporate deuterium into the molecular structure. A typical synthesis pathway includes:
For example, one synthesis approach may involve heating Rimonabant in a deuterated solvent under inert conditions, followed by purification through silica gel chromatography to yield Rimonabant-d10 in high purity.
The molecular structure of Rimonabant-d10 retains the core features of Rimonabant, with specific modifications to accommodate deuterium atoms. The general structure can be represented as follows:
The introduction of deuterium affects vibrational frequencies in spectroscopic analyses, which can be utilized for characterization purposes.
Rimonabant-d10 undergoes various chemical reactions typical for cannabinoid compounds. Key reactions include:
These reactions are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Rimonabant-d10 acts primarily as an inverse agonist at CB₁ receptors located in the central nervous system. Its mechanism involves:
Rimonabant-d10 exhibits several key physical and chemical properties:
These properties are essential for formulation development and therapeutic application.
Rimonabant-d10 has potential applications in various scientific fields:
Rimonabant-d10 is a deuterium-labeled analog of the cannabinoid receptor 1 (CB1) inverse agonist rimonabant (SR141716). Its molecular formula is C₂₂H₁₁D₁₀Cl₃N₄O, with a molecular weight of 473.85 g/mol (compared to 463.79 g/mol for unlabeled rimonabant). Deuterium atoms replace hydrogen at ten specific positions: the 2, 2', 3, 3', 4, 4', 5, 5', 6, and 6' carbons of the piperidinyl ring. This strategic labeling preserves the core pharmacophore—a 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide scaffold—while creating a distinct isotopic signature for analytical tracking [3] [7].
Table 1: Isotopic Labeling Configuration of Rimonabant-d10
Position | Atom Type | Isotope | Role in Structure |
---|---|---|---|
Piperidinyl C2, C6 | Methylene | Deuterium (²H) | Adjacent to nitrogen, impacts ring conformation |
Piperidinyl C3, C5 | Methylene | Deuterium (²H) | Influences steric environment |
Piperidinyl C4 | Methylene | Deuterium (²H) | Central ring position, affects lipophilicity |
Piperidinyl ring | Nitrogen | Hydrogen | Unmodified; critical for CB1 binding |
Pyrazole ring | Methyl group | Hydrogen (¹H) | Retains metabolic vulnerability |
Synthesis of rimonabant-d10 involves deuterium incorporation at the piperidinyl ring early in the process to ensure isotopic purity. Key methods include:
Table 2: Key Synthetic Parameters for Rimonabant-d10
Parameter | Condition | Impact on Product |
---|---|---|
Starting Material | Piperidine-d₁₁ | Ensures complete ring deuteration |
Coupling Agent | Carbonyl chloride derivative | Forms stable amide bond with piperidine |
Solvent | Anhydrous D₂O/tetrahydrofuran | Prevents back-exchange of ²H to ¹H |
Purity Method | LC-MS with electrospray ionization | Detects d9/d10/d11 variants |
Structural and Physicochemical Properties:
Analytical and Research Applications:
Table 3: Functional Comparisons in Research Settings
Property | Rimonabant | Rimonabant-d10 | Significance |
---|---|---|---|
CB1 Binding (Kᵢ) | 1.8 nM | 1.8 nM | Pharmacophore integrity maintained |
CYP3A4 Metabolism | High (iminium ion formation) | Reduced by 40% | Lower reactive metabolite risk |
LC-MS Signal | m/z 463.8 [M+H]⁺ | m/z 473.8 [M+H]⁺ | Baseline separation in assays |
Plasma Half-life (in vitro) | 3.2 h | 3.5 h | Slight increase due to KIE |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2